5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid
Overview
Description
5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Another approach involves the cyclization of appropriate precursors using transition metal catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale multicomponent reactions and the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and as a potential treatment for tuberculosis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.
Imidazo[1,2-a]pyrimidine: Similar in structure but with different substitution patterns, leading to varied biological activities
Uniqueness
5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6(2)12-4-7(8(13)14)11-9(12)10-5/h3-4H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOXXRRTXGNQAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651758 | |
Record name | 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111984-01-1 | |
Record name | 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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